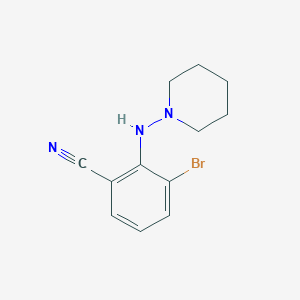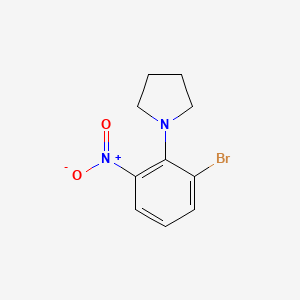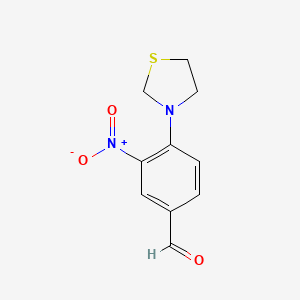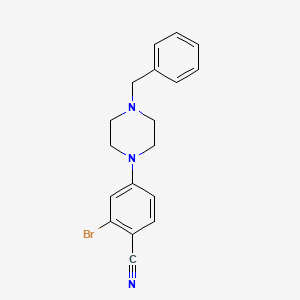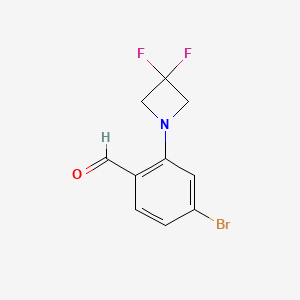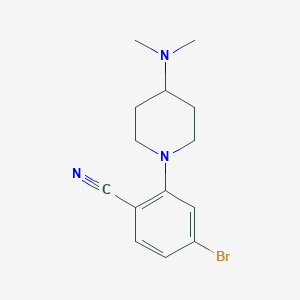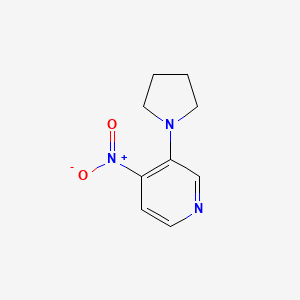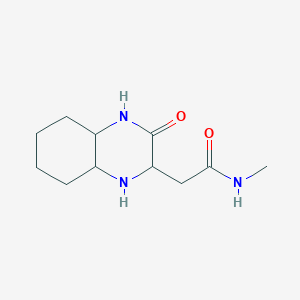
N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Übersicht
Beschreibung
“N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
While specific synthesis methods for “N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” are not available in the search results, cyanoacetamides, a related class of compounds, can be synthesized through various methods . One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide derivatives have been explored for their potential anticonvulsant activities. A study by Ibrahim et al. (2013) designed and synthesized novel derivatives of this compound to evaluate their anticonvulsant effects. Some of these derivatives showed significant anticonvulsant activities in experimental mice, particularly compounds 9c and 8c (Ibrahim et al., 2013).
Antibacterial and Antifungal Agents
This compound has also been synthesized in various forms for its antibacterial and antifungal properties. For instance, Kumar et al. (2013) synthesized derivatives with substantial in vitro antibacterial and antifungal activities against several strains, including E. coli and C. albicans (Kumar et al., 2013).
Another study by Kumar et al. (2012) synthesized thiazolidinone derivatives of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, which also exhibited notable antibacterial and antifungal activities (Kumar et al., 2012).
Muscarinic Agonist Activity
Research has also been conducted on the muscarinic agonist activity of similar compounds. Pukhalskaya et al. (2010) prepared N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide derivatives and found them to be partial muscarinic agonists with potential implications for targeting cholinoreceptors (Pukhalskaya et al., 2010).
Antiviral and Antiapoptotic Effects
In the context of viral diseases, a derivative was synthesized and evaluated for its effectiveness against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Antioxidant Properties
Gopi and Dhanaraju (2020) synthesized derivatives for evaluating their antioxidant activity. These compounds showed considerable antioxidant activity in various tests, with certain derivatives being notably effective at low concentrations (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-methyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h7-9,13H,2-6H2,1H3,(H,12,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZKNHYBGPODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



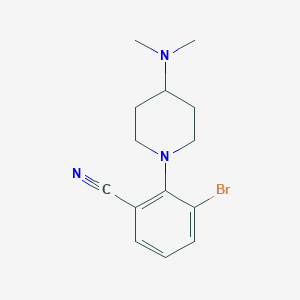
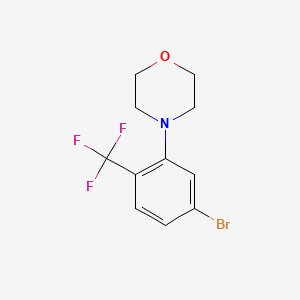
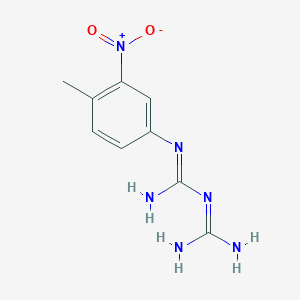
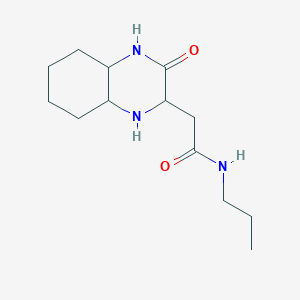
![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)
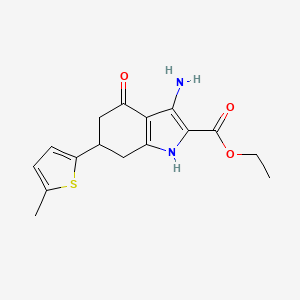
![1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402008.png)
